molecular formula C21H23NO3 B2566424 [1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1351632-86-4

[1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2566424
CAS No.: 1351632-86-4
M. Wt: 337.419
InChI Key: YRWNTMUWTZHVPN-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)methanone is a complex organic compound with a unique structure that combines a biphenyl group with a spirocyclic nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)methanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like column chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases, such as cancer and neurological disorders .

Industry

In the industrial sector, [1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can be used in the production of advanced materials, including polymers and coatings. Its properties make it valuable for enhancing the performance of these materials .

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone lies in its combination of a biphenyl group with a spirocyclic nonane ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-20(2)24-14-21(15-25-20)12-22(13-21)19(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWNTMUWTZHVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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